molecular formula C16H20F3N5O B10931102 5-cyclopropyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-3-carboxamide

5-cyclopropyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10931102
M. Wt: 355.36 g/mol
InChI Key: SAEBVUSJCMULON-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-N~3~-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole core with various substituents, including a cyclopropyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 5-CYCLOPROPYL-N~3~-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopropyl group addition: This can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Final coupling and functionalization: The final steps involve coupling the intermediate compounds and introducing the carboxamide group under specific conditions.

Chemical Reactions Analysis

5-CYCLOPROPYL-N~3~-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazole ring or the trifluoromethyl group, using reagents like halogens or nucleophiles.

    Coupling reactions: Suzuki-Miyaura or Heck coupling reactions can be employed to introduce various substituents, enhancing the compound’s functionality.

Scientific Research Applications

5-CYCLOPROPYL-N~3~-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, contributing to the understanding of biological pathways.

    Medicine: Its potential pharmacological properties are explored for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is investigated for its use in agrochemicals, where its stability and biological activity can enhance the effectiveness of pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-N~3~-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the pyrazole ring facilitates interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds to

Properties

Molecular Formula

C16H20F3N5O

Molecular Weight

355.36 g/mol

IUPAC Name

5-cyclopropyl-N-[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H20F3N5O/c1-9(8-24-10(2)5-14(23-24)16(17,18)19)7-20-15(25)13-6-12(21-22-13)11-3-4-11/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,20,25)(H,21,22)

InChI Key

SAEBVUSJCMULON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)CNC(=O)C2=NNC(=C2)C3CC3)C(F)(F)F

Origin of Product

United States

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